

Spectroscopic comparison between 2,4-Dihydroxy-3-methoxyacetophenone and its precursors

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-methoxyacetophenone

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A Spectroscopic Guide to 2,4-Dihydroxy-3-methoxyacetophenone and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the valuable pharmaceutical intermediate, **2,4-Dihydroxy-3-methoxyacetophenone**, and its key precursors, 2,4-Dihydroxyacetophenone and 1,2,4-Trihydroxybenzene. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications. The data presented herein is supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Dihydroxy-3-methoxyacetophenone** and its precursors. This quantitative information allows for a direct and objective comparison of their spectral fingerprints.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
2,4-Dihydroxy-3-methoxyacetophenone	DMSO-d ₆	13.45 (s, 1H, -OH), 10.82 (s, 1H, -OH), 7.56 (d, J = 8.4 Hz, 1H, Ar-H), 6.36-6.25 (m, 2H, Ar-H), 3.80 (s, 3H, -OCH ₃), 2.51 (s, 3H, -CH ₃)[1]	170.1, 162.2, 161.8, 159.6, 148.3, 131.4, 111.1, 107.6, 103.0, 55.9, 14.3[1]
2,4-Dihydroxyacetophenone	Polysol	-	203.1, 165.1, 162.5, 133.0, 114.3, 108.1, 103.8, 26.4
1,2,4-Trihydroxybenzene	D ₂ O	6.35 (d, J=8.7 Hz, 1H), 6.45 (dd, J=8.7, 2.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H)	Not readily available

Table 2: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key IR Absorptions (cm ⁻¹)
2,4-Dihydroxy-3-methoxyacetophenone	Not specified	Not readily available
2,4-Dihydroxyacetophenone	KBr Wafer	3400-3100 (O-H stretch, broad), 1640 (C=O stretch), 1600, 1580 (C=C aromatic stretch)
1,2,4-Trihydroxybenzene	Gas Phase	3600-3200 (O-H stretch, broad), 1600, 1520 (C=C aromatic stretch)

Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data

Compound	Ionization Mode	Mass-to-Charge Ratio (m/z)	UV-Vis λ_{max} (nm)
2,4-Dihydroxy-3-methoxyacetophenone	ESI+	183.06 [M+H] ⁺	Not readily available
2,4-Dihydroxyacetophenone	EI	152 (M ⁺), 137, 109, 77	Not readily available
1,2,4-Trihydroxybenzene	EI	126 (M ⁺), 98, 70, 69	Not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

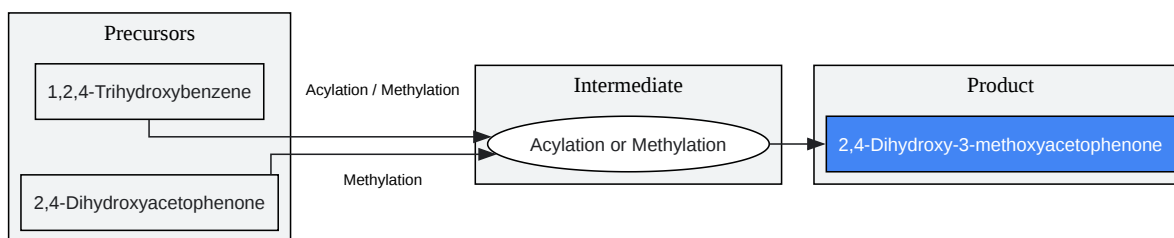
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar molecules. The instrument is operated in positive or negative ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer, typically over a wavelength range of 200-800 nm. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol, water) at a known concentration. The wavelength of maximum absorbance (λ_{max}) is reported.

Synthetic Pathway and Logical Relationship

A plausible synthetic route to **2,4-Dihydroxy-3-methoxyacetophenone** involves the Friedel-Crafts acylation of a substituted benzene. A logical precursor is 1,2,4-trihydroxybenzene, which can be selectively methylated prior to acylation, or acylated and then selectively methylated. Another common precursor, 2,4-dihydroxyacetophenone, can also be selectively methoxylated at the 3-position. The following diagram illustrates a conceptual synthetic pathway.



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Caption: Conceptual synthetic pathways to **2,4-Dihydroxy-3-methoxyacetophenone**.

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References

- 1. cir-safety.org [cir-safety.org]

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